molecular formula C13H15NO B15220011 2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one

2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B15220011
M. Wt: 201.26 g/mol
InChI Key: BLZWZRSVNNEAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C13H15NO. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group.

Preparation Methods

The synthesis of 2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of cinnamaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound exhibits intramolecular charge transfer (ICT) properties, where the electron density is transferred from the pyrrolidine nitrogen to the conjugated carbonyl group. This property is significant in its photophysical behavior and potential biological activities .

Comparison with Similar Compounds

2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one can be compared with other similar compounds such as:

    3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but different substitution pattern.

    1-(2-Pyrrolidinyl)-2-phenylethanone: Different position of the pyrrolidine ring.

    1-(Pyrrolidin-1-yl)-2-phenylpropan-1-one: Different functional group arrangement.

These compounds share similar structural features but differ in their chemical and biological properties, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H15NO/c1-11(12-7-3-2-4-8-12)13(15)14-9-5-6-10-14/h2-4,7-8H,1,5-6,9-10H2

InChI Key

BLZWZRSVNNEAHY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.